Liothyronine hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEMPWKWYHWPQX-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClI3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210299 | |
| Record name | Liothyronine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-47-2 | |
| Record name | 3,5,3′-Triiodo-L-thyronine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liothyronine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liothyronine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIOTHYRONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66DHO0SET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Iodination of Tyrosine Derivatives
The synthesis begins with L-tyrosine as the foundational precursor. Iodination introduces iodine atoms at specific positions on the aromatic rings, a process requiring precise control to avoid over-iodination or side reactions.
Key Steps:
- Monoiodotyrosine Formation :
L-tyrosine reacts with iodine (I₂) in an alkaline medium (pH 8–9) at 40–50°C for 6–8 hours, yielding 3-iodo-L-tyrosine . - Diiodotyrosine Synthesis :
Further iodination with excess iodine under similar conditions produces 3,5-diiodo-L-tyrosine , a critical intermediate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 40–50°C |
| pH | 8–9 (ammonia buffer) |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Coupling of Iodotyrosines
The diiodotyrosine intermediate undergoes oxidative coupling to form the thyronine backbone. This step utilizes potassium ferricyanide (K₃[Fe(CN)₆]) as an oxidizing agent in a basic aqueous solution.
Mechanism:
- The phenolic hydroxyl groups of two diiodotyrosine molecules undergo dehydrogenative coupling, forming a diphenyl ether linkage.
- The reaction proceeds at 25–30°C for 12–15 hours, yielding 3,5,3'-triiodothyronine (T3) .
Optimization Challenges:
- Excess iodine or elevated temperatures may lead to over-iodination at the 5' position, forming thyroxine (T4) as a byproduct.
- Strict pH control (pH 10–11) ensures selective coupling without hydrolyzing the amino acid backbone.
Hydrochloride Salt Formation
The free base form of T3 is converted to its hydrochloride salt to enhance stability and solubility.
Procedure:
- Neutralization :
T3 is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (HCl) at 0–5°C. - Crystallization :
The mixture is cooled to −20°C, inducing precipitation of This compound as a white crystalline solid.
Quality Parameters:
| Property | Specification |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Residual Solvents | <0.1% (ethanol) |
| Chloride Content | 18.5–19.5% |
Industrial-Scale Production
Large-Scale Iodination Reactors
Industrial facilities employ stainless steel reactors with automated temperature and pH control systems to ensure batch consistency.
Typical Workflow:
Purification Techniques
Multi-Step Crystallization :
- Crude T3 is dissolved in a methanol-water mixture (70:30 v/v) and recrystallized twice to remove residual iodides and unreacted tyrosine.
- Activated charcoal treatment adsorbs colored impurities, achieving a final purity of >99%.
Chromatographic Methods :
- Ion-exchange chromatography isolates T3 from thyroxine (T4) by exploiting differences in pKa values.
Structural and Stereochemical Considerations
Molecular Configuration
This compound’s bioactivity depends on its L-configuration at the α-carbon, mirroring endogenous T3. The synthesis preserves stereochemistry via chiral starting materials and non-racemic conditions.
Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂I₃NO₄·HCl |
| Molecular Weight | 687.43 g/mol |
| SMILES | Cl.NC@@HC(O)=O |
| InChI Key | HFEMPWKWYHWPQX-YDALLXLXSA-N |
Analytical Validation
HPLC-MS/MS Profiling :
- A validated LC-MS/MS method quantifies this compound with a linear range of 0.3–15.0 ng/mL in biological matrices.
- Column : Kinetex® Polar C18 (100 × 4.6 mm, 2.6 µm)
- Mobile Phase : Acetic acid in water (A) and methanol (B).
Comparative Analysis of Synthesis Routes
Biological vs. Chemical Synthesis
| Parameter | Chemical Synthesis | Recombinant Production |
|---|---|---|
| Yield | 60–70% | 30–40% |
| Purity | >98.5% | 90–95% |
| Scalability | High | Moderate |
| Cost | $120–150/g | $300–400/g |
Advantages of Chemical Synthesis :
- Avoids complex fermentation infrastructure.
- Permits precise iodination control.
Chemical Reactions Analysis
Types of Reactions
Liothyronine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its iodine content.
Substitution: Halogen substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include deiodinated metabolites and other modified thyroid hormones .
Scientific Research Applications
Liothyronine hydrochloride is a synthetic form of the thyroid hormone triiodothyronine (T3), primarily utilized in the treatment of hypothyroidism and myxedema coma . It can be administered orally or intravenously .
Medical Applications of this compound
- Treatment of Hypothyroidism: Liothyronine is used as a replacement therapy in primary, secondary, and tertiary congenital or acquired hypothyroidism . It compensates for insufficient hormonal production and brings T3 plasma levels back to normal . Symptoms of liothyronine deficiency include a puffy face, brittle hair, dry skin, a croaky voice, constipation, irregular periods, drowsiness, and lethargy .
- Management of Thyroid Cancer: It serves as an adjunct to surgery and radioiodine therapy in the management of thyroid cancer .
- Diagnosis of Hyperthyroidism: Liothyronine is employed as a diagnostic tool in suppression tests for mild hyperthyroidism or thyroid gland autonomy .
- Myxedema Coma: Liothyronine is used in the treatment of myxedema coma due to its rapid onset of action compared to levothyroxine .
- Combination Therapy for Hypothyroidism: Combination therapy with levothyroxine (LT4) and liothyronine (LT3) is sometimes used for hypothyroid patients who remain symptomatic despite LT4 treatment alone . Some clinical trials have explored the benefits of LT4/LT3 combination therapy, but results have been conflicting . A sustained-release T3 preparation is preferred for future combined therapy trials to address shortcomings in previous trials .
- Enhancement of Antidepressant Effect: Liothyronine can be used in combination with selective serotonin reuptake inhibitors (SSRIs) like sertraline to enhance antidepressant effects in patients with major depressive disorder (MDD) .
Scientific Research Applications
- Neurogenesis: Liothyronine, either as monotherapy or combined with SSRIs, may enhance the generation of new neurons in the central nervous system .
- SR-T3 Clinical Trials: Sustained-release liothyronine (SR-T3) is under investigation in clinical trials for combination therapy with levothyroxine (LT4) . These trials aim to determine the optimal LT4 + SR-T3 combination to restore physiological TSH levels and the T3 to T4 ratio .
Pharmacology
Liothyronine is a potent agonist of thyroid hormone receptors TRα and TRβ . It increases the basal metabolic rate, affects protein synthesis, and enhances the body's sensitivity to catecholamines . The thyroid hormones are critical for the development and differentiation of cells, and they regulate protein, fat, and carbohydrate metabolism .
Mechanism of Action
Liothyronine hydrochloride exerts its effects by mimicking the action of natural triiodothyronine. It binds to thyroid hormone receptors in the nucleus of cells, influencing DNA transcription and protein synthesis. This leads to increased basal metabolic rate, enhanced protein synthesis, and increased sensitivity to catecholamines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Levothyroxine (T4)
Levothyroxine sodium, the synthetic T4 hormone, is the most widely prescribed thyroid replacement therapy. Key differences include:
- Pharmacokinetics : Levothyroxine has a half-life of 6–7 days , requiring once-daily dosing, whereas liothyronine’s half-life is ~2.5 days , necessitating multiple daily doses .
- Potency : Liothyronine is 3–4 times more potent than levothyroxine on a microgram basis due to direct T3 receptor binding .
- Clinical Use : Levothyroxine is preferred for long-term management, while liothyronine is reserved for acute hypothyroidism or cases requiring rapid TSH suppression .
| Parameter | Liothyronine Hydrochloride | Levothyroxine Sodium |
|---|---|---|
| Molecular Weight | 687.434 g/mol | 798.86 g/mol |
| Half-life (T₁/₂) | ~2.5 days | 6–7 days |
| Bioavailability | 95% | 60–80% |
| Time to Peak Effect | 2–4 hours | 2–3 weeks |
| Common Dosage Forms | Tablets (5–50 mcg) | Tablets (25–300 mcg) |
Natural Thyroid Extracts (Thyroid USP, Thyreoidine)
Derived from porcine or bovine thyroid glands, these extracts contain variable ratios of T4 and T3. Unlike this compound, they lack standardized hormone content, leading to inconsistent dosing and higher risk of adverse effects . Liothyronine offers precise dosing and predictable pharmacokinetics, making it safer for sensitive populations .
Combination Therapies (Thyrolar®, Thyreocomb®)
Combination products like Thyrolar® (liothyronine sodium + levothyroxine sodium) and Thyreocomb® (liothyronine + levothyroxine + potassium iodide) aim to mimic endogenous thyroid hormone secretion. However, liothyronine monotherapy is favored when rapid hormone normalization is required, as combination therapies complicate dose adjustments and increase overdose risks .
Liothyronine Sodium vs. This compound
- Chemical Stability : The hydrochloride salt (6138-47-2) is more stable in acidic conditions, while the sodium salt (55-06-1) is hygroscopic and requires stringent storage .
- Bioequivalence : Both salts exhibit similar pharmacokinetic profiles, but the hydrochloride form is less commonly used in commercial formulations .
| Property | This compound | Liothyronine Sodium |
|---|---|---|
| Molecular Formula | C₁₅H₁₂I₃NO₄·ClH | C₁₅H₁₁I₃NNaO₄ |
| CAS Number | 6138-47-2 | 55-06-1 |
| Solubility | Soluble in alkaline solutions | Soluble in water |
| Common Formulations | Rarely used commercially | Tablets (Thyrolar®) |
Research and Clinical Considerations
- Adverse Effects : Liothyronine poses higher risks of tachycardia, anxiety, and osteoporosis compared to levothyroxine due to its potent metabolic effects .
- Diagnostic Use: Liothyronine’s rapid suppression of TSH is utilized in thyroid suppression tests to differentiate hyperthyroidism from euthyroid states .
- Off-Label Applications : In combination with clenbuterol and yohimbine (e.g., CY3 supplement), liothyronine is misused for fat loss, despite risks of cardiac toxicity .
Biological Activity
Liothyronine hydrochloride, a synthetic form of the thyroid hormone triiodothyronine (T3), plays a crucial role in the regulation of metabolic processes in the body. It is primarily used in the treatment of hypothyroidism and has been studied for its broader biological activities, including effects on mood disorders and quality of life improvements in patients with residual hypothyroid symptoms.
Pharmacodynamics
Liothyronine exerts its biological effects by binding to thyroid hormone receptors located in various tissues, which leads to modulation of gene expression and subsequent physiological responses. The primary mechanisms include:
- Metabolic Regulation : Increases basal metabolic rate, enhances protein synthesis, and influences carbohydrate metabolism.
- Neurodevelopment : Promotes neuronal growth and differentiation, enhancing cognitive function and mood.
- Cardiovascular Effects : Increases heart rate and cardiac output, influencing overall cardiovascular health.
Liothyronine acts as an agonist at thyroid hormone receptors (TR) alpha and beta, facilitating various cellular processes:
- DNA Transcription : Binding to TRs leads to changes in transcriptional activity that promote metabolic processes.
- Protein Synthesis : Enhances the synthesis of proteins necessary for growth and metabolism.
- Energy Expenditure : Increases oxidative metabolism in tissues, contributing to energy homeostasis.
Pharmacokinetics
- Absorption : Almost completely absorbed when taken orally; food does not significantly affect its absorption.
- Distribution : Volume of distribution ranges from 0.1 to 0.2 L/kg, with about 99.7% bound to plasma proteins such as thyroxine-binding globulin.
- Metabolism : Primarily occurs in the liver through deiodination to form diiodothyronine and monoiodothyronine, followed by conjugation.
- Elimination : Mainly excreted via the kidneys; less than 2.5% is eliminated unchanged.
Hypothyroidism Treatment
Liothyronine is indicated for:
- Replacement therapy in primary, secondary, and tertiary hypothyroidism.
- Adjunct therapy in thyroid cancer management.
- Diagnostic use in suppression tests for mild hyperthyroidism.
Mood Disorders
Recent studies have indicated that liothyronine may enhance antidepressant efficacy when used alongside selective serotonin reuptake inhibitors (SSRIs). For instance:
- A double-blind study involving 124 patients with major depressive disorder showed a significant increase in response rates (70% vs. 50%) when liothyronine was added to sertraline treatment compared to placebo .
Quality of Life Improvements
A study focusing on women with residual hypothyroid symptoms revealed that treatment with liothyronine significantly improved quality of life across multiple domains measured by the ThyPRO questionnaire. Key findings included:
- Significant reductions in tiredness and cognitive complaints after 12 weeks of treatment.
- Improvements observed in physical, mental, and social domains of health-related quality of life .
Case Studies
- Combination Therapy for Depression :
- Quality of Life Enhancement :
Q & A
Basic Research Questions
Q. How can researchers ensure the stability of Liothyronine hydrochloride in experimental solutions?
- Methodological Answer: Stability should be maintained by storing the compound in airtight, light-resistant containers at controlled temperatures (e.g., 2–8°C). Degradation can be monitored using high-performance liquid chromatography (HPLC) with UV detection, focusing on peaks corresponding to this compound and its degradation products. Pharmacopeial standards, such as those outlined for Liothyronine Sodium in USP monographs, provide guidance on acceptable stability thresholds .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in detecting this compound in plasma or tissue samples. Method validation should follow ICH guidelines, including assessments of linearity, precision, and recovery rates. Isotopically labeled analogs (e.g., 13C6-Liothyronine hydrochloride) can serve as internal standards to improve accuracy .
Q. How should researchers handle potential carcinogenic risks associated with this compound in laboratory settings?
- Methodological Answer: Follow OSHA hazard communication standards (29 CFR 1910.1200), including the use of PPE (gloves, lab coats, and eye protection) and proper ventilation. Safety protocols for handling Category 2 carcinogens, such as restricted access to storage areas and disposal via approved waste facilities, should be enforced .
Advanced Research Questions
Q. How can in vivo models (e.g., zebrafish) be optimized to study this compound’s metabolic effects?
- Methodological Answer: Zebrafish models are effective for high-throughput screening due to their genetic tractability and thyroid hormone system similarity to humans. Experimental designs should include controlled variables (e.g., water temperature, diet) and endpoint measurements of thyroid-stimulating hormone (TSH) and triiodothyronine (T3) levels. Behavioral assays, such as locomotor activity tracking, can complement biochemical analyses .
Q. What strategies resolve contradictions in pharmacokinetic data between this compound formulations (e.g., tablets vs. oral solutions)?
- Methodological Answer: Conduct meta-analyses to identify confounding variables, such as excipient interactions or species-specific metabolic differences. Comparative bioavailability studies using crossover designs in animal models can isolate formulation effects. Statistical tools like mixed-effects models help account for inter-study variability .
Q. How can isotopically labeled this compound (e.g., 13C6-T3) improve metabolic pathway elucidation?
- Methodological Answer: 13C6-labeled Liothyronine enables precise tracking of metabolic fate via mass spectrometry. Administer the labeled compound in tracer doses to distinguish endogenous vs. exogenous T3 in tissues. Data should be analyzed using kinetic modeling software (e.g., SAAM II) to estimate turnover rates and compartmental distribution .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Bootstrap resampling or Bayesian hierarchical models can address small-sample limitations. Reproducibility requires pre-registering protocols and adhering to ARRIVE guidelines for animal studies .
Q. How should researchers address batch-to-batch variability in this compound purity?
- Methodological Answer: Implement quality control workflows, including certificate of analysis (CoA) verification via independent assays (e.g., NMR or X-ray diffraction). For critical studies, use a single batch or statistically adjust for purity variations in data analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
